4,4',6,6'-tetraethyloctahydro-2H,2'H,5H,5'H-2,2'-bi[1,3]dioxolo[4,5-d]imidazole-5,5'-dione
Overview
Description
4,4',6,6'-tetraethyloctahydro-2H,2'H,5H,5'H-2,2'-bi[1,3]dioxolo[4,5-d]imidazole-5,5'-dione: is a complex organic compound with a molecular formula of C16H26N4O6 [_{{{CITATION{{{1{4,4',6,6'-Tetraethyloctahydro-2H,2'H,5H,5'H-2,2'-bi[1,3]dioxolo4,5-d .... This compound belongs to the class of imidazoles, which are known for their diverse biological and chemical properties[{{{CITATION{{{_1{4,4',6,6'-Tetraethyloctahydro-2H,2'H,5H,5'H-2,2'-bi[1,3]dioxolo4,5-d ....
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the appropriate precursors. One common synthetic route is the reaction of ethanolamine with ethylenediamine under controlled conditions to form the imidazole ring[_{{{CITATION{{{1{4,4',6,6'-Tetraethyloctahydro-2H,2'H,5H,5'H-2,2'-bi[1,3]dioxolo4,5-d .... The reaction conditions include maintaining a specific temperature and pH to ensure the formation of the desired product[{{{CITATION{{{_1{4,4',6,6'-Tetraethyloctahydro-2H,2'H,5H,5'H-2,2'-bi[1,3]dioxolo4,5-d ....
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency[_{{{CITATION{{{1{4,4',6,6'-Tetraethyloctahydro-2H,2'H,5H,5'H-2,2'-bi[1,3]dioxolo4,5-d .... The use of catalysts and specific solvents can also enhance the yield and purity of the final product[{{{CITATION{{{_1{4,4',6,6'-Tetraethyloctahydro-2H,2'H,5H,5'H-2,2'-bi[1,3]dioxolo4,5-d ....
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions [_{{{CITATION{{{_1{4,4',6,6'-Tetraethyloctahydro-2H,2'H,5H,5'H-2,2'-bi[1,3]dioxolo4,5-d ....
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) [_{{{CITATION{{{_1{4,4',6,6'-Tetraethyloctahydro-2H,2'H,5H,5'H-2,2'-bi[1,3]dioxolo4,5-d ....
Reduction: : Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used[_{{{CITATION{{{_1{4,4',6,6'-Tetraethyloctahydro-2H,2'H,5H,5'H-2,2'-bi[1,3]dioxolo4,5-d ....
Substitution: : Nucleophilic substitution reactions can be carried out using reagents such as halides and alkylating agents [_{{{CITATION{{{_1{4,4',6,6'-Tetraethyloctahydro-2H,2'H,5H,5'H-2,2'-bi[1,3]dioxolo4,5-d ....
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications[_{{{CITATION{{{_1{4,4',6,6'-Tetraethyloctahydro-2H,2'H,5H,5'H-2,2'-bi[1,3]dioxolo4,5-d ....
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block for synthesizing more complex molecules[_{{{CITATION{{{_1{4,4',6,6'-Tetraethyloctahydro-2H,2'H,5H,5'H-2,2'-bi[1,3]dioxolo4,5-d ....
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties[_{{{CITATION{{{_1{4,4',6,6'-Tetraethyloctahydro-2H,2'H,5H,5'H-2,2'-bi[1,3]dioxolo4,5-d ....
Medicine: : Investigated for its therapeutic potential in treating various diseases[_{{{CITATION{{{_1{4,4',6,6'-Tetraethyloctahydro-2H,2'H,5H,5'H-2,2'-bi[1,3]dioxolo4,5-d ....
Industry: : Utilized in the development of new materials and chemical processes[_{{{CITATION{{{_1{4,4',6,6'-Tetraethyloctahydro-2H,2'H,5H,5'H-2,2'-bi[1,3]dioxolo4,5-d ....
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways[_{{{CITATION{{{1{4,4',6,6'-Tetraethyloctahydro-2H,2'H,5H,5'H-2,2'-bi[1,3]dioxolo4,5-d .... For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses[{{{CITATION{{{_1{4,4',6,6'-Tetraethyloctahydro-2H,2'H,5H,5'H-2,2'-bi[1,3]dioxolo4,5-d ....
Comparison with Similar Compounds
This compound is unique compared to other similar compounds due to its specific structure and properties[_{{{CITATION{{{_1{4,4',6,6'-Tetraethyloctahydro-2H,2'H,5H,5'H-2,2'-bi[1,3]dioxolo4,5-d .... Some similar compounds include:
Imidazole derivatives: : These compounds share the imidazole ring but differ in their substituents and functional groups[_{{{CITATION{{{_1{4,4',6,6'-Tetraethyloctahydro-2H,2'H,5H,5'H-2,2'-bi[1,3]dioxolo4,5-d ....
Dioxolane derivatives: : These compounds contain dioxolane rings and exhibit different chemical behaviors[_{{{CITATION{{{_1{4,4',6,6'-Tetraethyloctahydro-2H,2'H,5H,5'H-2,2'-bi[1,3]dioxolo4,5-d ....
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Properties
IUPAC Name |
2-(4,6-diethyl-5-oxo-3a,6a-dihydro-[1,3]dioxolo[4,5-d]imidazol-2-yl)-4,6-diethyl-3a,6a-dihydro-[1,3]dioxolo[4,5-d]imidazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O6/c1-5-17-9-10(18(6-2)15(17)21)24-13(23-9)14-25-11-12(26-14)20(8-4)16(22)19(11)7-3/h9-14H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHKDTATVZWBHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2C(N(C1=O)CC)OC(O2)C3OC4C(O3)N(C(=O)N4CC)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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